molecular formula C12H15NO2 B8302889 4-Vinylacetamidoethyl phenol

4-Vinylacetamidoethyl phenol

Cat. No. B8302889
M. Wt: 205.25 g/mol
InChI Key: NBNGEWSXRJTUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098283B2

Procedure details

A 1000 mL 3-neck, round bottom flask connected with a reflux condenser and a drying tube, is charged with 250 mL of methylene chloride, 5.48 grams (0.04 mole) 4-aminoethylphenol and 4.04 grams (0.04 mole) triethylamine. The contents are chilled with an ice bath. Through a dropping funnel, 4.18 grams (0.04 mole) of vinylacetyl chloride is added into the flask over a period of 30 minutes. The ice bath is then removed and the contents are continuously stirred overnight. The mixture is then filtered and then condensed using a rotavapor. HPLC analysis indicates only one major product. The product is then passed through silica gel chromatography to give a final purified product with a yield of at least 80 percent. The product is identified by NMR and Mass Spectroscopy.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C(N(CC)CC)C.[CH:18]([CH2:20][C:21](Cl)=[O:22])=[CH2:19]>C(Cl)Cl>[CH:18]([CH2:20][C:21]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)=[O:22])=[CH2:19]

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
C(=C)CC(=O)Cl
Step Two
Name
Quantity
5.48 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 mL 3-neck, round bottom flask connected with a reflux condenser and a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The contents are chilled with an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath is then removed
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a final purified product with a yield of at least 80 percent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=C)CC(=O)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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